Product packaging for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol(Cat. No.:CAS No. 1352393-60-2)

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol

Número de catálogo: B1378550
Número CAS: 1352393-60-2
Peso molecular: 214.02 g/mol
Clave InChI: MIFTYBBNDAPJGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Structural Characterization of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol

Molecular Geometry and Tautomeric Forms

The molecular architecture of this compound is defined by its bicyclic framework consisting of a pyrazole ring fused to a pyridine system. The compound possesses the molecular formula C₆H₄BrN₃O and exhibits a molecular weight of 214.02. The canonical SMILES representation C1=C(C=NC2=C1NN=C2O)Br illustrates the connectivity pattern, where the bromine atom occupies position 6 of the pyridine ring and the hydroxyl group is located at position 3 of the pyrazole moiety.

Computational chemistry calculations reveal important molecular descriptors that characterize the geometric properties of this compound. The topological polar surface area measures 61.8 Ų, indicating moderate polarity that influences both solubility and biological activity. The logarithmic partition coefficient (LogP) value of 1.426 suggests favorable lipophilicity characteristics, while the molecule contains three hydrogen bond acceptors and two hydrogen bond donors. The absence of rotatable bonds (0) confirms the rigid planar structure inherent to the bicyclic system.

The tautomeric behavior of this compound follows patterns observed in related pyrazolopyridine systems. For pyrazolo[3,4-b]pyridines not substituted at the nitrogen atoms of the pyrazole ring, two primary tautomeric forms exist: the 1H-tautomer and the 2H-tautomer. Theoretical AM1 calculations demonstrate that the 1H-tautomer exhibits greater thermodynamic stability by approximately 37.03 kilojoules per mole (nearly 9 kilocalories per mole) compared to the 2H-form. This stability difference arises from the aromatic circulation patterns, where N1-substituted isomers allow aromatic circulation in both rings through the double bond positioning at the ring fusion, while N2-substituted structures permit only peripheral circulation.

The hydroxyl group at position 3 introduces additional tautomeric considerations beyond the pyrazole nitrogen positioning. In related 1H-pyrazol-3-ol compounds, two principal tautomeric forms are possible: the OH-form and the NH-form. Experimental evidence from X-ray crystallography and nuclear magnetic resonance spectroscopy consistently demonstrates that the OH-form predominates in both solid state and solution phases. This preference reflects the thermodynamic stability of the hydroxyl tautomer over the corresponding ketone form.

Molecular Property Value Significance
Molecular Formula C₆H₄BrN₃O Defines elemental composition
Molecular Weight 214.02 Determines mass spectrometric behavior
Topological Polar Surface Area 61.8 Ų Influences permeability and solubility
Logarithmic Partition Coefficient 1.426 Indicates lipophilicity characteristics
Hydrogen Bond Acceptors 3 Affects intermolecular interactions
Hydrogen Bond Donors 2 Influences hydrogen bonding patterns
Rotatable Bonds 0 Confirms rigid planar structure

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of ¹H, ¹³C, and ¹⁵N chemical shifts. The tautomeric preference for the 1H-pyrazol-3-ol form significantly influences the nuclear magnetic resonance spectral characteristics, particularly in different solvent systems.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that confirm the hydroxyl tautomer predominance. In chloroform-d₃ solution, related 1-phenyl-1H-pyrazol-3-ol compounds exhibit characteristic signals including a broad singlet around 12.16 parts per million attributed to the hydroxyl proton, indicating strong intramolecular or intermolecular hydrogen bonding. The pyrazole ring protons appear as doublets with typical ³J coupling constants of approximately 2.6 hertz, reflecting the specific electronic environment created by the fused ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift values. The pyrazole C-3 carbon bearing the hydroxyl group typically resonates around 164.0 parts per million, with observable coupling to adjacent protons. The carbon atoms within the pyridine ring exhibit chemical shifts consistent with the aromatic character and bromine substitution pattern. The carbon directly bonded to bromine experiences significant deshielding due to the halogen's electronegativity.

Nitrogen-15 nuclear magnetic resonance analysis offers unique insights into the tautomeric behavior and hydrogen bonding patterns. In nonpolar solvents such as chloroform-d₃ or benzene-d₆, the ¹⁵N chemical shifts suggest dimeric structures stabilized by intermolecular hydrogen bonds. Conversely, in strongly polar solvents like dimethyl sulfoxide-d₆, the nitrogen chemical shifts indicate monomeric species where intermolecular hydrogen bonds are disrupted by solvent interactions.

The solvent dependence of nuclear magnetic resonance parameters provides valuable information about the aggregation state and hydrogen bonding behavior. Comparison between solid-state nuclear magnetic resonance and solution spectra reveals high correlation in nonpolar solvents, confirming that the dimeric structures observed in crystalline form persist in solution. The marked downfield shift of pyrazole N-2 signals in dimethyl sulfoxide-d₆ compared to chloroform-d₃ or benzene-d₆ indicates the disruption of intermolecular hydrogen bonding in the polar aprotic solvent.

Infrared Vibrational Signatures

Infrared spectroscopy enables identification of characteristic functional groups and bonding patterns in this compound through analysis of vibrational frequencies. The hydroxyl group at position 3 produces distinctive absorption bands that confirm the tautomeric preference and hydrogen bonding behavior.

The hydroxyl stretching vibration appears in the region of 3600-3200 wavenumbers, with the exact frequency dependent on the hydrogen bonding environment. Free hydroxyl groups absorb near 3600 wavenumbers, while hydrogen-bonded species exhibit broader absorptions at lower frequencies. The presence of intermolecular hydrogen bonding in dimeric structures shifts the hydroxyl stretch to approximately 3200-3100 wavenumbers, reflecting the strength of the hydrogen bonding interactions.

Nitrogen-hydrogen stretching vibrations contribute additional bands in the 3500-3350 wavenumber region when the compound exists in tautomeric forms involving protonated nitrogen atoms. The intensity and frequency of these absorptions provide information about the predominant tautomeric species and their relative populations.

The aromatic carbon-hydrogen stretching modes appear in the 3100-3000 wavenumber range, characteristic of the sp² hybridized carbons in both the pyrazole and pyridine rings. These absorptions typically exhibit weak intensity compared to aliphatic carbon-hydrogen stretches due to the reduced dipole moment changes during vibration.

Carbon-bromine stretching vibrations produce characteristic absorptions in the 750-500 wavenumber region, with the exact frequency influenced by the aromatic environment and electronic effects. The position of this band provides confirmation of the bromine substitution pattern and can distinguish between different substitution positions on the bicyclic system.

The pyrazole and pyridine ring systems contribute multiple absorptions in the fingerprint region (1600-400 wavenumbers) due to various carbon-carbon and carbon-nitrogen stretching and bending modes. These complex patterns serve as molecular fingerprints for structural identification and can distinguish between different substitution patterns and tautomeric forms.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Hydroxyl Stretch (Free) 3600-3200 Strong O-H stretching
Hydroxyl Stretch (H-bonded) 3200-3100 Strong, Broad O-H stretching
Nitrogen-Hydrogen Stretch 3500-3350 Strong N-H stretching
Aromatic Carbon-Hydrogen 3100-3000 Weak =C-H stretching
Carbon-Bromine Stretch 750-500 Strong C-Br stretching
Aromatic Carbon-Carbon 1600-1400 Weak C=C stretching
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns and ionization behavior. For this compound, the molecular ion peak appears at mass-to-charge ratio 214.02, corresponding to the exact molecular weight.

The isotopic pattern reveals the characteristic signature of bromine-containing compounds, where the molecular ion peak and the M+2 peak exhibit approximately equal intensities due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern serves as a definitive identifier for bromine-containing compounds and confirms the presence of a single bromine atom in the molecular structure.

Collision cross section measurements provide additional structural information through ion mobility spectrometry. Related 6-bromo-1H-pyrazolo[4,3-b]pyridine compounds (without the hydroxyl group) exhibit predicted collision cross sections of 128.8 square angstroms for the protonated molecular ion [M+H]⁺. The hydroxyl group in this compound would be expected to increase this value slightly due to the additional functional group and potential hydrogen bonding interactions.

Common adduct ions observed in electrospray ionization include sodium adducts [M+Na]⁺, ammonium adducts [M+NH₄]⁺, and potassium adducts [M+K]⁺. For the related compound without the hydroxyl group, these adducts appear at mass-to-charge ratios of 219.95, 214.99, and 235.92, respectively. The hydroxyl-containing compound would exhibit similar adduct formation patterns with masses increased by 16 mass units.

Fragmentation patterns typically involve loss of the hydroxyl group (17 mass units) as a neutral species, producing fragment ions at mass-to-charge ratio 197. The bromine atom may also be lost as a radical (79 or 81 mass units), generating fragments at mass-to-charge ratios 135 or 133. Ring fragmentation can occur under high-energy conditions, producing smaller ionic species that provide structural confirmation.

The electron ionization mass spectrometry behavior involves molecular ion formation followed by characteristic fragmentation pathways. The molecular ion exhibits moderate stability, with fragmentation competing with molecular ion formation. The loss of hydroxyl radical and bromine atom represents primary fragmentation pathways, while secondary fragmentations involve ring opening and smaller neutral losses.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic analysis of this compound and related compounds reveals important structural features including molecular geometry, intermolecular interactions, and packing arrangements. X-ray diffraction studies provide definitive evidence for the tautomeric preference and hydrogen bonding patterns that govern solid-state behavior.

The crystal structure analysis of related 1-phenyl-1H-pyrazol-3-ol compounds demonstrates that these molecules crystallize in the hydroxyl tautomeric form, forming dimeric units connected by intermolecular hydrogen bonds. The electron density maps clearly show hydrogen atom positions at oxygen atoms rather than nitrogen atoms, definitively excluding the ketone tautomer and confirming the hydroxyl form predominance.

The hydrogen bonding network in these crystals involves two identical intermolecular hydrogen bonds connecting adjacent molecules in a head-to-tail arrangement. The oxygen-hydrogen bond lengths and hydrogen bond distances fall within typical ranges for moderate-strength hydrogen bonds. The O-H···N hydrogen bonds exhibit distances of approximately 2.7-2.9 angstroms between heavy atoms, with nearly linear geometries that optimize the electrostatic interactions.

The dimeric structures observed in the solid state influence the overall crystal packing and contribute to the physical properties of the compound. These dimers pack in the crystal lattice through weaker intermolecular interactions including van der Waals forces and potential halogen bonding involving the bromine substituent. The presence of bromine can lead to additional intermolecular interactions through halogen bonding, where the bromine atom acts as an electrophilic center interacting with electron-rich regions of neighboring molecules.

In related tris-bromopyridine compounds, specific halogen-halogen interactions have been characterized through crystallographic analysis. These interactions can be classified as Type I (symmetrical interactions) or Type II (bent interactions) based on the geometric parameters. For Type II interactions, the angles typically measure approximately 180° and 90°, indicating specific geometric preferences that optimize the intermolecular attractions.

The crystal packing efficiency and intermolecular interaction patterns significantly influence the physical properties including melting point, solubility, and stability. The hydrogen bonding networks create molecular recognition patterns that can affect the compound's behavior in different solvents and its potential for forming cocrystals or solvates with other molecules.

Unit cell parameters and space group symmetry provide additional structural information that characterizes the three-dimensional arrangement of molecules in the crystal lattice. The molecular orientation within the unit cell reflects the balance between hydrogen bonding interactions, halogen bonding, and van der Waals forces that determine the most thermodynamically stable packing arrangement.

The thermal behavior of these crystals, including phase transitions and decomposition patterns, relates directly to the strength and nature of the intermolecular interactions. Strong hydrogen bonding networks typically correlate with higher melting points and greater thermal stability, while weaker interactions may allow for polymorphic transitions or solvent inclusion.

Structural Feature Typical Value Significance
O-H···N Distance 2.7-2.9 Å Moderate hydrogen bond strength
Hydrogen Bond Angle 160-180° Near-linear geometry optimization
Dimer Formation Consistent Confirms tautomeric preference
Intermolecular Spacing Variable Influences crystal density
Halogen Contact Distance 3.0-3.5 Å Potential halogen bonding

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B1378550 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol CAS No. 1352393-60-2

Propiedades

IUPAC Name

6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFTYBBNDAPJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis from 5-Bromo-3-fluoropyridine-2-carbaldehyde

One documented method involves the cyclization of 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine hydrate in ethylene glycol at elevated temperature (140°C) for an extended period (around 23 hours). This reaction leads to the formation of 6-bromo-1H-pyrazolo[4,3-b]pyridine, which can be further functionalized to introduce the hydroxyl group at the 3-position if required.

Reaction Conditions and Yields:

Step Starting Material Reagents & Conditions Product Yield
1 5-Bromo-3-fluoropyridine-2-carbaldehyde Hydrazine monohydrate, ethylene glycol, 140°C, 23 h 6-Bromo-1H-pyrazolo[4,3-b]pyridine 275 mg isolated

The product is purified by silica gel column chromatography, yielding a yellow solid characterized by NMR and mass spectrometry.

Bromination and Functional Group Introduction

Bromination at the 6-position is often achieved by starting from appropriately substituted pyridine or pyrazole intermediates. For example, the preparation of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester involves controlled bromination and esterification steps using sodium nitrite and acidic conditions at low temperatures (−5 to 0°C), resulting in high yields (>90%) under mild reaction conditions.

Key Parameters:

Parameter Preferred Range/Value
Molar ratio (compound V : Sodium Nitrite) 1.0 : 1.0 to 1.0 : 2.0
Reaction temperature −5°C to 0°C
Acid used Dilute sulfuric acid or dilute hydrochloric acid
Yield >90%

This method is noted for its simplicity, mild conditions, and high yield, making it suitable for pharmaceutical intermediate synthesis.

Cyclization via Hydrazine and Related Reagents

Another approach involves cyclization reactions using hydrazine derivatives with chlorinated pyridine intermediates. For instance, treatment of 2-chloropyridine derivatives with hydrazine hydrate in boiling ethanol leads to amine derivatives that can be further transformed into pyrazolo[4,3-b]pyridine systems. Subsequent functional group modifications yield the hydroxylated brominated target compound.

The formation of the pyrazolo[4,3-b]pyridine core involves nucleophilic attacks by amino groups or sp^2 carbons on electrophilic carbonyl groups, followed by dehydration to form the fused heterocyclic system. The initial nucleophilic attack can occur either via the amino group or the β-position carbon, leading to ring closure and formation of the bicyclic structure. This reaction mechanism is common across various dicarbonyl compounds used as starting materials.

Method No. Starting Material Key Reagents & Conditions Product Form Yield/Notes Reference
1 5-Bromo-3-fluoropyridine-2-carbaldehyde Hydrazine monohydrate, ethylene glycol, 140°C, 23 h 6-Bromo-1H-pyrazolo[4,3-b]pyridine Isolated 275 mg, purified by chromatography
2 Compound V (bromo-substituted precursor) Sodium nitrite, dilute H2SO4 or HCl, −5 to 0°C 6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester >90% yield, mild conditions
3 2-Chloropyridine derivatives Hydrazine hydrate, boiling ethanol Amino derivatives leading to pyrazolo[4,3-b]pyridine Intermediate steps for further functionalization
  • The use of hydrazine hydrate in ethylene glycol at elevated temperatures is a robust method for constructing the pyrazolo[4,3-b]pyridine core with bromine substitution, though it requires long reaction times and careful purification.

  • Bromination steps using sodium nitrite under acidic and low-temperature conditions provide high yields and are scalable for industrial pharmaceutical intermediate production.

  • Cyclization reactions involving chlorinated pyridine intermediates and hydrazine offer versatile routes to amine derivatives, which can be further functionalized to introduce hydroxyl groups at the 3-position.

  • The choice of solvent, temperature, and reagent molar ratios critically affects yields and purity, with mild acid conditions preferred to avoid side reactions.

The preparation of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol involves well-established synthetic methods centered on hydrazine-mediated cyclization, controlled bromination, and strategic functional group transformations. The methods reviewed demonstrate high yields, operational simplicity, and adaptability to pharmaceutical intermediate synthesis. Continued optimization of reaction conditions and exploration of alternative starting materials may further enhance efficiency and applicability in drug development contexts.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a key reactive site for nucleophilic displacement. Common reactions include:

Reaction Type Reagents/Conditions Outcome Yield Reference
Amination Ethylenediamine, Pd(OAc)₂, XPhos, K₃PO₄, 100°CSubstitution with amine groups to form 6-amino derivatives65–78%
Methoxy Substitution NaOMe, CuI, DMEDA, DMSO, 80°CMethoxy group replaces bromine, yielding 6-methoxy analogs72%
Thiolation Thiophenol, K₂CO₃, DMF, 60°CThioether formation via aromatic substitution58%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

Coupling Type Reagents/Conditions Product Application Reference
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂OBiaryl derivatives for kinase inhibitor synthesisTRKA/TRKC inhibition
Buchwald–Hartwig Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 120°CIntroduction of aryl amines at position 6Anticancer agent development
Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAcBoronate ester intermediates for further functionalizationIntermediate synthesis

Functionalization of the Hydroxyl Group

The hydroxyl group at position 3 undergoes selective modifications:

Reaction Reagents/Conditions Product Notes Reference
Esterification Acetyl chloride, pyridine, RT3-acetoxy derivativesImproved solubility
Oxidation Dess-Martin periodinane, CH₂Cl₂Pyrazolo[4,3-b]pyridine-3-one formationKetone intermediate for further reactions
Protection/Deprotection TBSCl, imidazole, DMFTBS-protected hydroxyl for inertness in coupling stepsCommon in multistep syntheses

Cyclization and Ring-Opening Reactions

The fused pyrazole-pyridine system participates in cycloadditions:

Reaction Conditions Product Application Reference
Diels-Alder Maleic anhydride, toluene, refluxTricyclic adductsScaffold for bioactive compounds
Ring Expansion HNO₃, H₂SO₄, 0°CPyrido[3,4-b]pyrazine derivativesNitration-induced rearrangement

Key Mechanistic Insights

  • Steric Effects : The hydroxyl group at position 3 directs electrophilic substitution to position 6 due to steric hindrance .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates by stabilizing palladium intermediates .

  • Temperature Sensitivity : Suzuki reactions require precise control (80–100°C) to avoid debromination side reactions .

Comparative Reactivity Data

The table below compares reaction outcomes under varying conditions for bromine substitution:

Entry Reagent Catalyst Temp (°C) Time (h) Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄80482
22-Thienylboronic acidPd(OAc)₂/XPhos100675
3BenzylaminePd₂(dba)₃/Xantphos120868

Data adapted from Ref .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is primarily explored as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs). These kinases are pivotal in cancer cell proliferation and differentiation. Research indicates that compounds with similar structures have shown anticancer activity against various tumor cell lines, suggesting potential therapeutic applications for this compound in oncology .

Case Study: TRK Inhibition

A study focusing on the inhibition of TRKs demonstrated that derivatives of pyrazolo[4,3-b]pyridines can effectively block these enzymes, leading to reduced proliferation in cancer cell lines. The specific interactions between the compound and TRK active sites were analyzed using molecular docking studies.

Biological Studies

The compound has also been investigated for its potential to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests applications in modulating drug metabolism, which is crucial for optimizing therapeutic efficacy and minimizing adverse effects .

  • Enzyme Inhibition : Significant inhibition of CYP1A2 has been reported.
  • Potential Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Chemical Research

As a building block in organic chemistry, this compound is utilized for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including nucleophilic substitutions and coupling reactions—enhances its utility in synthetic pathways .

Synthetic Routes

Several synthetic methods have been developed for preparing this compound:

  • Iodization : Using N-iodosuccinimide (NIS) to introduce iodine into the structure.
  • Protection Strategies : Employing para-methoxybenzyl chloride (PMB-Cl) to protect functional groups during synthesis.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). By binding to these kinases, the compound inhibits their activity, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents or ring systems, impacting physicochemical and biological properties:

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Features
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine 1211516-09-4 -NH₂ at 3-position 213.04 Enhanced nucleophilicity
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine 1227628-78-5 -CH₃ at 1-position 212.03 Reduced polarity; improved stability
5-Bromo-1H-pyrazolo[4,3-b]pyridine 633328-33-3 Br at 5-position (isomer) 213.03 Altered electronic distribution
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde 1190312-27-6 Pyrrolo ring; -CHO at 3-position 225.03 Electrophilic aldehyde group
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1638761-48-4 -COOEt at 3-position; -CH₃ at 1-position 284.11 Ester functionality for derivatization

Physicochemical Properties

  • Polarity and Solubility : The hydroxyl group in the target compound increases polarity compared to its amine (logP ~1.2) and methyl-substituted analogs (logP ~2.1). This makes it more soluble in polar solvents like DMSO or water .
  • Reactivity : Bromine at the 6-position enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of FGFR inhibitors using 6-bromo precursors . The hydroxyl group may require protection (e.g., silylation) during such reactions.
  • Thermal Stability : Methyl-substituted analogs (e.g., 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine) exhibit higher thermal stability due to reduced hydrogen-bonding interactions .

Commercial and Research Relevance

  • Availability : Analogs like 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine are commercially available (e.g., Otto Chemie) in lab-to-bulk scales, reflecting their demand in drug discovery .
  • Applications : These compounds are used in synthesizing kinase inhibitors (FGFR, EGFR), GABA receptor modulators, and fluorescent materials .

Actividad Biológica

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 6-position and a hydroxyl group at the 3-position. With a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its possible anti-inflammatory and anticancer properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC₆H₄BrN₃
Molecular Weight198.02 g/mol
Key Functional GroupsBromine (Br) at position 6, Hydroxyl (OH) at position 3

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug metabolism modulation, which is crucial for the pharmacokinetics of various therapeutic agents. The ability to modulate enzyme activity can lead to altered drug efficacy and safety profiles, making this compound a candidate for further pharmacological exploration.

Anti-inflammatory and Anticancer Properties

While specific studies detailing the anti-inflammatory or anticancer properties of this compound are still emerging, the structural similarities with other pyrazolo[4,3-b]pyridine derivatives suggest potential in these areas. Many compounds within this class have been investigated for their roles in inhibiting cancer cell proliferation and reducing inflammation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound binds to the active sites of cytochrome P450 enzymes, blocking their activity and preventing catalysis of biochemical reactions.
  • Protein Interaction : The bromine and hydroxyl groups may facilitate interactions with various proteins, altering their structure and function, which could contribute to its biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-olChlorine substituent at position 6Different reactivity profile
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-olMethyl group at position 5Altered biological activity
7-Bromo-1H-pyrazolo[4,3-b]pyridin-3-olBromine substituent at position 7Potentially different binding affinities

These comparisons highlight how variations in substituents influence the biological activities and chemical properties of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities associated with pyrazolo[4,3-b]pyridine derivatives:

  • Inhibition Studies : A study demonstrated that derivatives of pyrazolo[4,3-b]pyridines exhibited significant inhibition against various cancer cell lines. The specific role of hydroxyl and halogen substituents in enhancing inhibitory activity was emphasized.
  • Pharmacological Applications : Research has indicated that compounds similar to this compound are being explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol, and what are their respective yields and purity profiles?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of pyrazolo-pyridine precursors. For example, bromination at the 6-position of the pyridine ring is achieved using N-bromosuccinimide (NBS) under controlled conditions, yielding >95% purity as confirmed by HPLC . Optimized protocols recommend inert atmospheres (e.g., argon) to prevent side reactions, with yields ranging from 65–80% depending on stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects, with the pyrazole NH proton appearing as a singlet near δ 12.5 ppm. The pyridine ring protons show coupling patterns between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 214 [M+H]⁺, with isotopic patterns consistent with bromine (¹:¹ ratio for M and M+2) .
  • FT-IR : A broad O-H stretch (~3200 cm⁻¹) and C-Br vibration (~650 cm⁻¹) confirm the hydroxyl and bromine substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data for this specific compound, structural analogs suggest precautions:

  • Use fume hoods for ventilation to mitigate inhalation risks.
  • Wear nitrile gloves and chemical splash goggles (OSHA-compliant) to prevent skin/eye contact .
  • Spills should be contained using dry sand or alcohol-resistant foam, followed by disposal in sealed containers .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-6 bromine) prone to nucleophilic attack. Studies on analogous pyridin-3-ol derivatives demonstrate that Gibbs free energy (ΔG) profiles predict regioselectivity in substitution reactions, with bromine favoring displacement by amines or thiols .

Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyridine derivatives across kinase inhibition assays?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assays using fixed ATP levels (e.g., 1 mM) to minimize competitive binding variability.
  • Employ orthogonal techniques like surface plasmon resonance (SPR) to validate binding affinities independently .
  • Pyrazolo-pyridine scaffolds exhibit pH-dependent tautomerism, which affects hydrogen-bonding with kinase active sites; thus, buffer optimization (e.g., Tris-HCl vs. HEPES) is critical .

Q. What are the design principles for incorporating this compound into kinase-targeted drug candidates?

  • Methodological Answer : The bicyclic core mimics adenine in ATP-binding pockets, with the bromine atom enabling further functionalization (e.g., Suzuki coupling for aryl/heteroaryl groups). Rational design involves:

  • Molecular Docking : Prioritize substituents that enhance hydrophobic interactions with kinase subpockets (e.g., P-loop residues).
  • ADMET Profiling : Assess metabolic stability via cytochrome P450 inhibition assays and solubility in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.